N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes such as pancreatic lipase, which is relevant for obesity treatment.
Biological Studies: Its derivatives have shown antimicrobial activity, making it a candidate for developing new antibiotics.
Material Science: Coumarin derivatives are used in the development of fluorescent dyes and sensors due to their photophysical properties.
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known properties of coumarin derivatives . Additionally, more research could be conducted to understand its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to the corresponding amide using allylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the allyl group but shares the core structure.
N-allyl-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group but has the allyl group.
Uniqueness
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the methoxy and allyl groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
6-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-6-15-13(16)11-8-9-7-10(18-2)4-5-12(9)19-14(11)17/h3-5,7-8H,1,6H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYRSNSRNGTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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